

Echimidine N-oxide (CAS: 41093-89-4): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Echimidine N-oxide	
Cat. No.:	B1141805	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family, such as Echium plantagineum.[1][2] As the N-oxide form of the tertiary pyrrolizidine alkaloid echimidine, it is often the predominant form of this alkaloid in plants.[1][3] This technical guide provides an indepth overview of **Echimidine N-oxide**, summarizing its chemical and physical properties, biological activities, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

Echimidine N-oxide is a complex molecule with a distinct chemical structure that dictates its biological activity and analytical characteristics. A summary of its key properties is presented in the table below.



Property	Value	Source(s)
CAS Number	41093-89-4	[2]
Molecular Formula	C20H31NO8	[2]
Molecular Weight	413.46 g/mol	[2]
Melting Point	165 °C	[2]
Appearance	Neat	[4]
Storage Temperature	-20°C	[4]
SMILES String	C/C=C(/C)\C(=0)O[C@@H]1C C[N+]2([C@@H]1C(=CC2)CO C(=O)INVALID-LINK O">C@@(C(C)(C)O)O)[O-]	
InChl Key	KDJGEXAPDZNXSD- KCFAIRMISA-N	

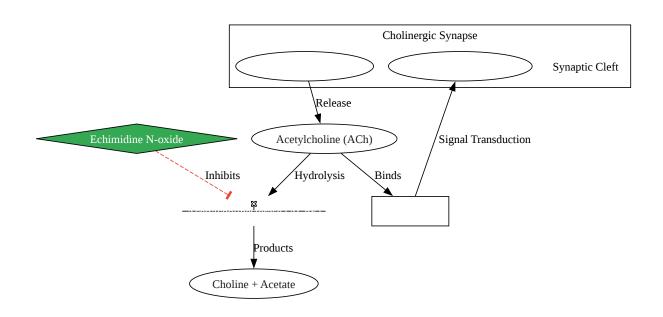
Biological Activity and Mechanism of Action

Echimidine N-oxide exhibits notable biological activities, primarily its inhibitory effect on acetylcholinesterase and its potential hepatotoxicity.

Acetylcholinesterase Inhibition

Echimidine N-oxide has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. The reported IC₅₀ value for the acetylcholinesterase inhibitory activity of **Echimidine N-oxide** is 0.347 mM.



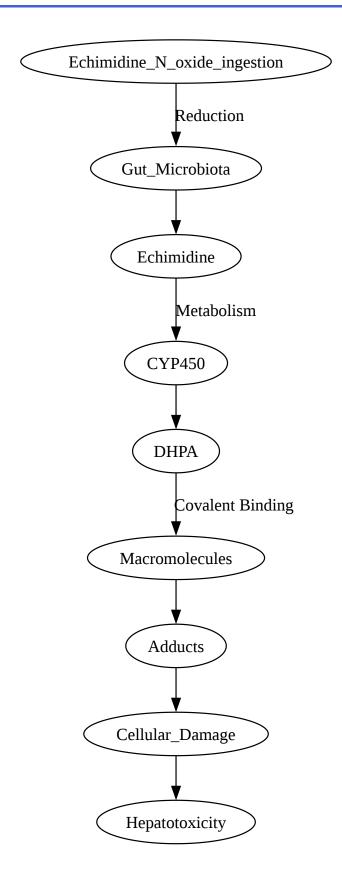


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Hepatotoxicity

Pyrrolizidine alkaloids and their N-oxides are well-known for their potential to cause liver damage. The toxicity of **Echimidine N-oxide** is primarily due to its metabolic activation in the liver. In the gastrointestinal tract, gut microbiota can reduce **Echimidine N-oxide** to its parent tertiary alkaloid, echimidine. Subsequently, in the liver, cytochrome P450 enzymes metabolize echimidine to highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and ultimately hepatotoxicity.





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Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of **Echimidine N-oxide**. The following sections provide representative methodologies for key experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized method based on the widely used Ellman's assay for determining acetylcholinesterase activity and inhibition.

Materials:

- Echimidine N-oxide (test compound)
- Acetylcholinesterase (AChE) from electric eel
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Tris-HCl buffer (pH 8.0)
- 96-well microplate reader
- Positive control (e.g., Eserine)

Procedure:

- Prepare a stock solution of Echimidine N-oxide in a suitable solvent (e.g., DMSO or methanol).
- In a 96-well plate, add in the following order:
 - 25 μL of Tris-HCl buffer
 - 50 μL of DTNB solution
 - 25 μL of the test compound solution at various concentrations



- 25 μL of AChE solution
- Incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 25 μL of ATCI solution.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a microplate reader.
- The rate of reaction is determined by the change in absorbance per unit of time.
- Calculate the percentage of inhibition for each concentration of Echimidine N-oxide compared to a control without the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hepatotoxicity Assay in Rat Hepatocytes (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of **Echimidine N-oxide** in primary rat hepatocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Primary rat hepatocytes
- Echimidine N-oxide
- Cell culture medium (e.g., Williams' Medium E)
- Fetal Bovine Serum (FBS)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates



Positive control (e.g., Acetaminophen)

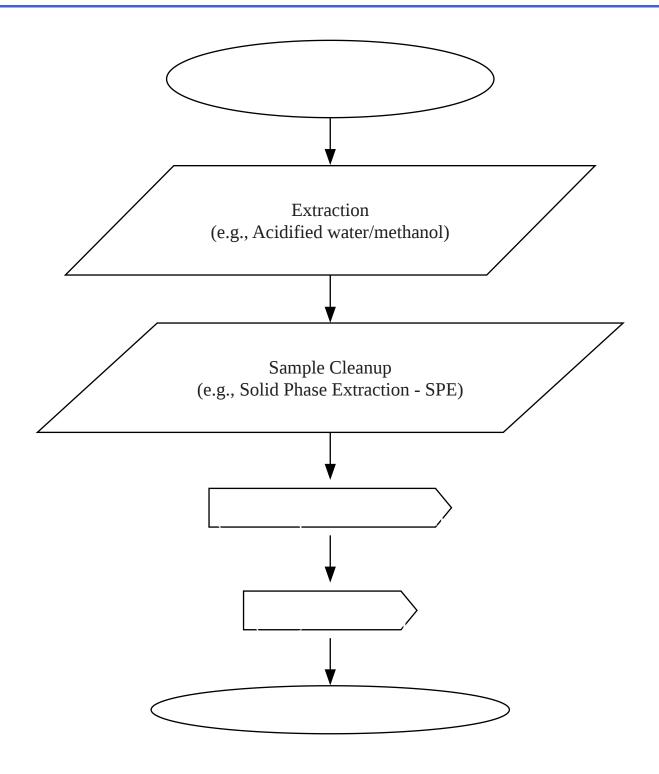
Procedure:

- Isolate primary rat hepatocytes using a standard collagenase perfusion method.
- Seed the hepatocytes in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to attach for 24 hours.
- Prepare various concentrations of **Echimidine N-oxide** in the cell culture medium.
- Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compound.
- Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, remove the treatment medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding 100 μL of DMSO to each well.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value can be determined from the dose-response curve.

Analytical Methods

The accurate quantification of **Echimidine N-oxide** in various matrices is crucial for research and regulatory purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this analysis.[5]





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Representative HPLC-MS/MS Method for Honey Samples

Sample Preparation:

• Homogenize the honey sample.



- Weigh 5 g of honey into a centrifuge tube.
- Add 10 mL of an acidified aqueous solution (e.g., 0.1% formic acid in water) and vortex to dissolve the honey.
- Perform a solid-phase extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge to isolate the alkaloids.
- Wash the cartridge with a non-eluting solvent.
- Elute the alkaloids with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for HPLC analysis.

Chromatographic and Mass Spectrometric Conditions:

- HPLC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Echimidine N-oxide.

Conclusion

Echimidine N-oxide is a pyrrolizidine alkaloid with significant biological activities that warrant further investigation. Its acetylcholinesterase inhibitory properties present a potential avenue for the development of new therapeutics for neurodegenerative disorders. However, its inherent hepatotoxicity, a characteristic of many pyrrolizidine alkaloids, necessitates careful toxicological



evaluation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies on **Echimidine N-oxide**, contributing to a better understanding of its pharmacological and toxicological profiles. This knowledge is essential for harnessing its potential therapeutic benefits while mitigating its risks.

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